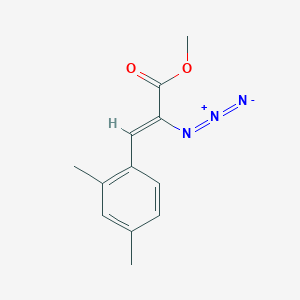
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate, also known as MADP, is a chemical compound with potential applications in research and development. It is a member of the azido ester family and has been studied extensively for its unique properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form 2,4-dimethylphenylacetyl chloride. This intermediate is then reacted with sodium azide to form the corresponding azide. The final step involves the reaction of the azide with methyl acrylate to form the desired product.
Starting Materials
2,4-dimethylphenylacetic acid, Thionyl chloride, Sodium azide, Methyl acrylate
Reaction
Step 1: 2,4-dimethylphenylacetic acid is reacted with thionyl chloride to form 2,4-dimethylphenylacetyl chloride., Step 2: 2,4-dimethylphenylacetyl chloride is reacted with sodium azide to form the corresponding azide., Step 3: The azide intermediate is then reacted with methyl acrylate to form Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate.
科学研究应用
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has a wide range of potential scientific research applications, including as a labeling reagent for proteins, as a photoaffinity probe for identifying protein-protein interactions, and as a crosslinking agent for studying protein structure and function. Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has also been used in the synthesis of new materials, such as polymers and dendrimers, with potential applications in drug delivery and tissue engineering.
作用机制
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a highly reactive compound that can undergo a variety of chemical reactions, including azide-alkyne cycloaddition, which is a valuable tool for bioconjugation and labeling. Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate can also undergo photochemical reactions, such as photoinduced electron transfer, which can be used to study protein-protein interactions and other biological processes.
生化和生理效应
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has been shown to be non-toxic and non-cytotoxic at low concentrations, making it a safe and useful tool for studying biological systems. However, at higher concentrations, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate can react with cellular components, such as proteins and DNA, leading to potential cytotoxicity. Therefore, caution should be taken when using Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate in experiments.
实验室实验的优点和局限性
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has several advantages for use in lab experiments, including its high reactivity, stability, and ease of synthesis. However, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate also has some limitations, such as its potential cytotoxicity at high concentrations and its sensitivity to light and heat, which can cause decomposition.
未来方向
There are several future directions for research on Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate, including the development of new methods for bioconjugation and labeling, the synthesis of new materials with improved properties, and the study of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate's interactions with biological systems at the molecular level. Additionally, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate could be used in the development of new therapies for diseases such as cancer and Alzheimer's, where targeted drug delivery is critical.
Conclusion
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a valuable tool for scientific research with a wide range of potential applications. Its unique properties make it a useful tool for studying biological systems and developing new materials and therapies. However, caution should be taken when using Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate in experiments, and further research is needed to fully understand its mechanisms of action and potential applications.
属性
IUPAC Name |
methyl (Z)-2-azido-3-(2,4-dimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-5-10(9(2)6-8)7-11(14-15-13)12(16)17-3/h4-7H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJXUGFAGHFME-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C(=O)OC)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(/C(=O)OC)\N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)
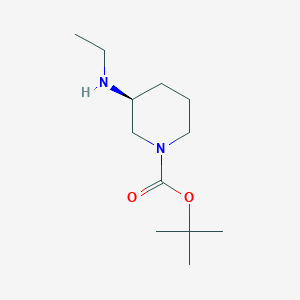
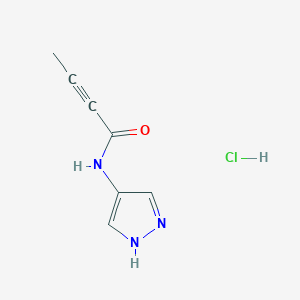

![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
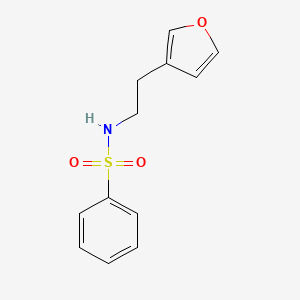
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)
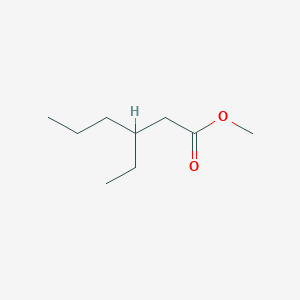
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)
![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)